molecular formula C21H22N4O B13919951 N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide

N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide

Cat. No.: B13919951
M. Wt: 346.4 g/mol
InChI Key: OYZJSKURBLUPEI-UHFFFAOYSA-N
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Description

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide is a pyrazolo-pyridine derivative characterized by a bicyclic pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 1-position and a benzamide moiety linked via a methylene bridge. The compound’s hydrochloride salt form is frequently referenced in chemical catalogs (e.g., CAS 1160245-45-3, Molecular Formula C₂₁H₂₁FN₄O, Molecular Weight 364.416) . It is structurally optimized for interactions with biological targets, particularly enzymes or receptors requiring aromatic and heterocyclic recognition motifs.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-24-20-12-13-22-14-18(20)19(23-24)15-25(17-10-6-3-7-11-17)21(26)16-8-4-2-5-9-16/h2-11,22H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZJSKURBLUPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo-pyridine derivatives, which exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight Biological Activity / Notes Source
N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide HCl Pyrazolo[4,3-c]pyridine core, benzamide substituent, methyl group at 1-position 364.416 Used in biochemical screening; hydrochloride salt improves solubility
1-Benzoyl-N-(4-nitrophenyl)-3-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide Nitrophenyl and benzoyl groups - Inhibits Mycobacterium tuberculosis pantothenate synthetase (MIC = 26.7 mM)
SD72-0442 (N-{2-[5-(cyclohexanecarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]ethyl}pyridine-3-carboxamide) Cyclohexanecarbonyl and pyridine-3-carboxamide substituents 395.5 Moderate lipophilicity (logP = 1.1782), non-chiral, potential CNS permeability
4-Fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide HCl Fluorine substitution at benzamide para-position - Discontinued due to synthesis or efficacy challenges
3-[6-{4-[(N-Ethyl-N-methylglycyl)(methyl)amino]phenyl}-7-oxo-3-(trifluoromethyl)-...-benzamide Trifluoromethyl and glycyl-amino substituents 528.535 Enhanced metabolic stability via fluorine atoms; potential antiviral applications

Key Findings :

Substituent Effects :

  • Halogenation : Fluorine substitution (e.g., 4-fluoro analog in ) enhances binding affinity through halogen bonding but may reduce synthetic feasibility .
  • Bulkier Groups : The trifluoromethyl group in ’s compound increases molecular weight (528.535 vs. 364.416) and improves metabolic stability .

The discontinued 4-fluoro analog () highlights the importance of substituent positioning for efficacy and safety.

Physicochemical Properties :

  • SD72-0442 () exhibits moderate lipophilicity (logP = 1.1782), favoring blood-brain barrier penetration, whereas the parent compound’s hydrochloride salt enhances aqueous solubility .

Synthetic Challenges :

  • Discontinued products () underscore difficulties in scaling up synthesis or achieving target selectivity in complex analogs.

Biological Activity

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including antiviral properties, anticancer effects, and other pharmacological activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₃₃N₃O
CAS Number1185302-45-7
Molecular Weight321.50 g/mol
Hazard ClassificationIrritant

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide exhibit antiviral properties. A study focused on the synthesis of several N-phenylbenzamide derivatives showed that certain compounds demonstrated significant activity against enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM. These compounds exhibited lower cytotoxicity compared to standard antiviral agents, suggesting their potential as lead compounds in antiviral drug development .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil. Specific compounds demonstrated significant growth inhibition in human cancer cells with IC50 values below 10 μM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : Some studies suggest that similar benzamide derivatives may act as kinase inhibitors. Dysregulated kinase activity is a hallmark of many cancers, making these compounds potentially useful in targeted cancer therapies .
  • Apoptosis Induction : Flow cytometry analyses have indicated that certain derivatives can induce apoptosis in cancer cells. For example, one compound led to a significant increase in caspase-3 levels and a reduction in TNF-alpha levels, highlighting its potential in apoptosis modulation .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study on a series of N-phenylbenzamide derivatives revealed promising results against EV71 strains with low cytotoxicity profiles, indicating their potential for further development as antiviral agents.
  • Another investigation into the anticancer effects of pyrazole derivatives showed that specific modifications could enhance their potency against various cancer cell lines, emphasizing the importance of structural optimization in drug design.

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